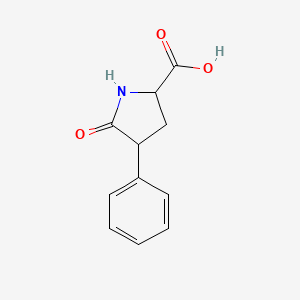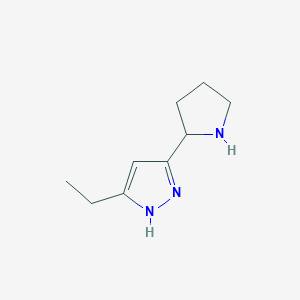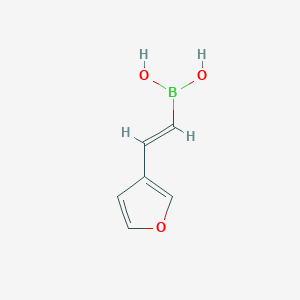
5-Oxo-4-phenylproline
Übersicht
Beschreibung
5-Oxo-4-phenylproline (5-OPP) is a naturally occurring amino acid derivative that is found in several plants, including tomatoes, potatoes, and peppers. 5-OPP is a strong antioxidant and has been studied extensively for its potential to protect against oxidative stress, inflammation, and other diseases. In addition, 5-OPP has been studied for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 5-Oxo-4-phenylproline is not fully understood. However, it is believed that 5-Oxo-4-phenylproline may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 5-Oxo-4-phenylproline may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-Oxo-4-phenylproline may also act as a neuroprotective agent by protecting neurons from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Oxo-4-phenylproline are not fully understood. However, it has been suggested that 5-Oxo-4-phenylproline may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 5-Oxo-4-phenylproline may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-Oxo-4-phenylproline may also act as a neuroprotective agent by protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Oxo-4-phenylproline in laboratory experiments is that it is a naturally occurring compound that can be synthesized in a relatively simple and cost-effective manner. Additionally, 5-Oxo-4-phenylproline has been studied extensively for its potential to protect against oxidative stress, inflammation, and other diseases. However, the main limitation of using 5-Oxo-4-phenylproline in laboratory experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
Future research should focus on elucidating the mechanism of action of 5-Oxo-4-phenylproline and its potential to protect against oxidative stress, inflammation, and other diseases. Additionally, future research should focus on developing new methods of synthesizing 5-Oxo-4-phenylproline and exploring its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative diseases. Finally, future research should focus on exploring the potential of 5-Oxo-4-phenylproline to reduce the risk of stroke and other cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
5-Oxo-4-phenylproline has been studied extensively for its potential to protect against oxidative stress, inflammation, and other diseases. In particular, 5-Oxo-4-phenylproline has been studied for its potential to protect against cancer, Alzheimer's disease, and other neurodegenerative diseases. 5-Oxo-4-phenylproline has also been studied for its potential to reduce inflammation and improve cardiovascular health. Additionally, 5-Oxo-4-phenylproline has been studied for its potential to reduce the risk of stroke and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
5-oxo-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMQQNKPELYZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-4-phenylproline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)



![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)

![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)



![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)

![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)